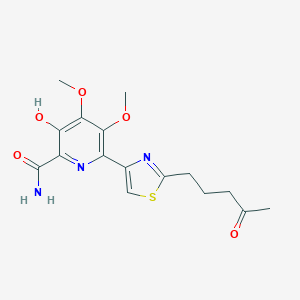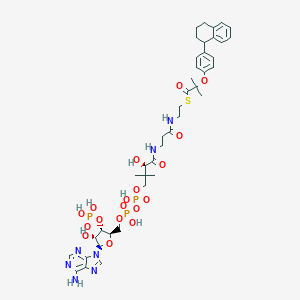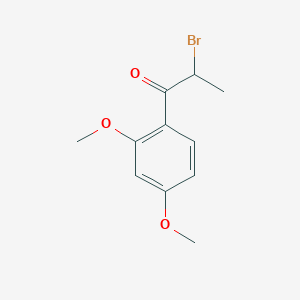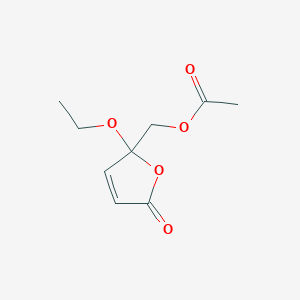![molecular formula C20H24N4O4S2 B038193 Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly CAS No. 120164-92-3](/img/structure/B38193.png)
Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly, also known as ethyl 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-oxo-1,6-dihydro-2-benzothiazolecarbamate, is a chemical compound with potential applications in scientific research.
Mécanisme D'action
The mechanism of action of carbamic acid, Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly-, 2-[[[4-(aminosulfonyl)phenyl]mCarbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly]amino]-4,5,7-trimCarbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly-6-benzothiazoly is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in DNA synthesis and repair, leading to the inhibition of cell proliferation. It may also interfere with the function of cell membranes, leading to cell death.
Effets Biochimiques Et Physiologiques
Carbamic acid, Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly-, 2-[[[4-(aminosulfonyl)phenyl]mCarbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly]amino]-4,5,7-trimCarbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly-6-benzothiazoly has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, leading to the inhibition of cell proliferation. In addition, this compound has been shown to have antibacterial and antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using carbamic acid, Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly-, 2-[[[4-(aminosulfonyl)phenyl]mCarbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly]amino]-4,5,7-trimCarbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly-6-benzothiazoly in lab experiments is its potential as an anticancer agent. This compound has been shown to exhibit antitumor activity against various cancer cell lines, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Orientations Futures
There are several future directions for research on carbamic acid, Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly-, 2-[[[4-(aminosulfonyl)phenyl]mCarbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly]amino]-4,5,7-trimCarbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly-6-benzothiazoly. One direction is to investigate the mechanism of action of this compound in more detail, in order to better understand its potential as an anticancer agent. Another direction is to explore the potential of this compound as an antibacterial and antifungal agent. In addition, further studies are needed to determine the optimal dosage and potential side effects of this compound, in order to assess its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of carbamic acid, Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly-, 2-[[[4-(aminosulfonyl)phenyl]mCarbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly]amino]-4,5,7-trimCarbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly-6-benzothiazoly involves the reaction of 2-mercaptobenzothiazole with Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly chloroformate and N-(4-aminobenzyl)-4-mCarbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazolybenzenesulfonamide in the presence of triCarbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazolyamine. The reaction is carried out under reflux conditions in dichloromethane. The resulting compound is purified by column chromatography to obtain a white solid with a melting point of 157-159°C.
Applications De Recherche Scientifique
Carbamic acid, Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly-, 2-[[[4-(aminosulfonyl)phenyl]mCarbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly]amino]-4,5,7-trimCarbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly-6-benzothiazoly has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. It has also been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli, and fungi, including Candida albicans.
Propriétés
Numéro CAS |
120164-92-3 |
|---|---|
Nom du produit |
Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly |
Formule moléculaire |
C20H24N4O4S2 |
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
[4,5,7-trimethyl-2-[(4-sulfamoylphenyl)methylamino]-1,3-benzothiazol-6-yl] N-ethylcarbamate |
InChI |
InChI=1S/C20H24N4O4S2/c1-5-22-20(25)28-17-12(3)11(2)16-18(13(17)4)29-19(24-16)23-10-14-6-8-15(9-7-14)30(21,26)27/h6-9H,5,10H2,1-4H3,(H,22,25)(H,23,24)(H2,21,26,27) |
Clé InChI |
WIMLRLOJLQFQEO-UHFFFAOYSA-N |
SMILES |
CCNC(=O)OC1=C(C2=C(C(=C1C)C)N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)N)C |
SMILES canonique |
CCNC(=O)OC1=C(C2=C(C(=C1C)C)N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)N)C |
Synonymes |
Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazolyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



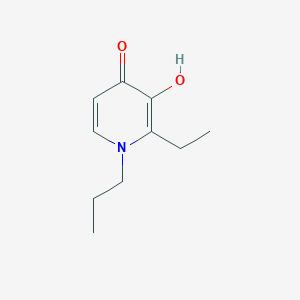
![5-Isopropyl-5H-thieno[2,3-c]pyrrole](/img/structure/B38119.png)
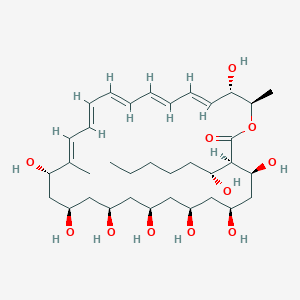
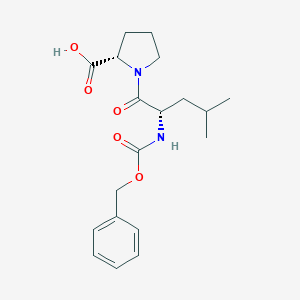
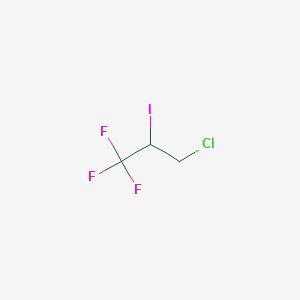
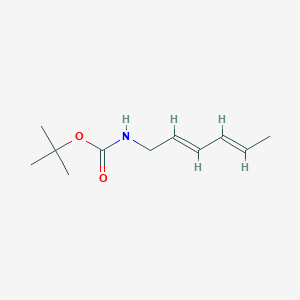
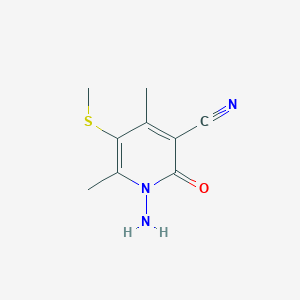
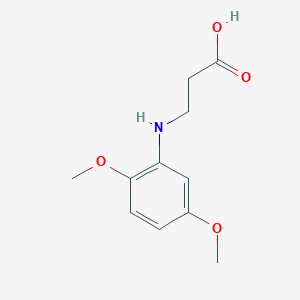
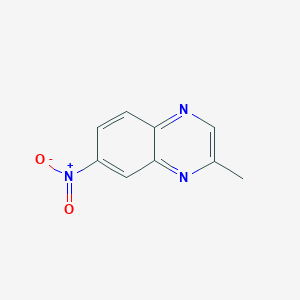
![1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B38135.png)
